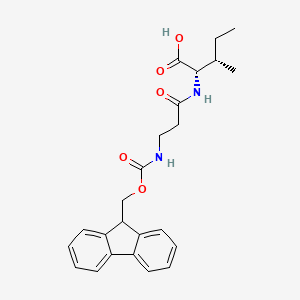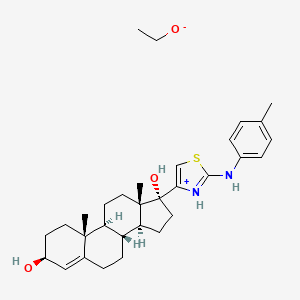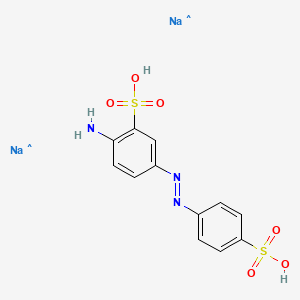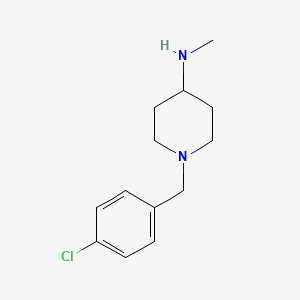![molecular formula C13H19ClN2 B12819234 (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of octahydropyrrolo[3,4-b]pyrroles, which are characterized by their fused bicyclic ring systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through a condensation reaction between an amine and a diketone under acidic or basic conditions.
Hydrogenation: The resulting pyrrole compound undergoes hydrogenation to form the octahydropyrrolo[3,4-b]pyrrole core. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents at the benzyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies suggest that it may have activity against certain types of cancer cells and could be developed as an anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its potential to affect neurotransmitter systems and cellular signaling pathways is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride
- (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride stands out due to the presence of the benzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C13H19ClN2 |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
(3aS,6aS)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H/t12-,13+;/m0./s1 |
Clave InChI |
NALGJLJNZAKJTK-JHEYCYPBSA-N |
SMILES isomérico |
C1CN([C@H]2[C@@H]1CNC2)CC3=CC=CC=C3.Cl |
SMILES canónico |
C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)







